molecular formula C10H17BBrNO2 B1607859 4-(Trimethylammonium)methylphenylboronic acid bromide salt CAS No. 373384-20-4

4-(Trimethylammonium)methylphenylboronic acid bromide salt

Cat. No. B1607859
M. Wt: 273.96 g/mol
InChI Key: IHBGLJOCLJGBJI-UHFFFAOYSA-M
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Description

4-(Trimethylammonium)methylphenylboronic acid bromide salt is a chemical compound with the molecular formula C10H17BBrNO2 . It has a molecular weight of 273.96 . This compound is not intended for medical, surgical or other patient-oriented applications, and should not be combined with any food product or ingested in any form .

Scientific Research Applications

Cross-Coupling Reactions in Aqueous Solvents

One significant application of 4-(Trimethylammonium)methylphenylboronic acid bromide salt is in facilitating cross-coupling reactions in aqueous solvents. For example, di(2-pyridyl)methylamine-based palladium dichloride complexes have been used as catalysts for various types of cross-coupling reactions in water or aqueous solvents under aerobic conditions. These reactions include the Suzuki–Miyaura reaction of arylboronic acids with bromoarenes and the coupling of arylboronic acids with benzylic and allylic substrates, demonstrating the salt's role in promoting environmentally friendly chemical synthesis methods (Nájera, Gil-Moltó, & Karlström, 2004).

Synthesis and Characterization of Arylboronic Acids

Another application is seen in the synthesis and characterization of specific arylboronic acids. For instance, 4-Tert-butylphenylboronic acid was synthesized using trimethyl borate and Grignard reagents, highlighting the role of trimethylammonium-based compounds in producing intermediates for further chemical reactions (He Quan-guo, 2007).

Electrochromic Materials

The salt is also utilized in the development of novel materials, such as electrochromic devices. A study on the synthesis and characterization of a N,N,N′,N′-tetraphenyl-1,4-phenylenediamine−fluorene alternating conjugated polymer, prepared via Suzuki coupling, illustrates its potential in creating materials with unique optical and electronic properties (Chen et al., 2010).

Molecular Synthesis

The compound has been involved in molecular synthesis, where it has facilitated the preparation of various organic molecules. For example, the synthesis of 1-carboxy-N,N,N-tri-[methyl-14C] methanaminium chloride (betaine [methyl-14C]hydrochloride) demonstrates its use in creating labeled compounds for biochemical studies (Goszczyński & Crawford, 1996).

Photoinduced pH Changes

Furthermore, the compound's derivatives have been explored for inducing rapid pH changes in solutions, facilitating studies of proton transfer reactions. This application is exemplified by the use of triphenylmethane leucohydroxide salt derivatives in creating photoactivatable caged hydroxides to study dynamic biochemical processes (Abbruzzetti et al., 2001).

Safety And Hazards

4-(Trimethylammonium)methylphenylboronic acid bromide salt can cause respiratory tract irritation, eye and skin irritation, and may cause digestive tract irritation . In case of exposure, it’s recommended to flush the eyes and skin with plenty of water, and if inhaled, move to fresh air immediately . It’s also advised to avoid dust formation and ensure adequate ventilation .

properties

IUPAC Name

(4-boronophenyl)methyl-trimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BNO2.BrH/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14;/h4-7,13-14H,8H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBGLJOCLJGBJI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C[N+](C)(C)C)(O)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370280
Record name (4-Boronophenyl)-N,N,N-trimethylmethanaminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trimethylammonium)methylphenylboronic acid bromide salt

CAS RN

373384-20-4
Record name Benzenemethanaminium, 4-borono-N,N,N-trimethyl-, bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373384-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Boronophenyl)-N,N,N-trimethylmethanaminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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